An In-depth Technical Guide to α-Phenyl-trans-cinnamamide: Synthesis, Structure, and Potential Applications
An In-depth Technical Guide to α-Phenyl-trans-cinnamamide: Synthesis, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of α-Phenyl-trans-cinnamamide, a molecule of interest in medicinal chemistry. We will delve into its chemical identity, a detailed synthesis protocol grounded in established organic chemistry principles, and an exploration of its potential therapeutic applications based on the known bioactivities of the broader cinnamamide class.
Core Molecular Identity: Structure and CAS Number
α-Phenyl-trans-cinnamamide, systematically named (E)-2,3-diphenylprop-2-enamide, is a derivative of cinnamic acid featuring a phenyl substituent at the alpha position of the acrylamide backbone.[1] The "trans" or "(E)" designation indicates the stereochemistry of the double bond, with the two phenyl groups positioned on opposite sides.
Table 1: Chemical and Physical Properties of α-Phenyl-trans-cinnamamide
| Property | Value | Source |
| CAS Number | 20432-29-5 | [1] |
| Molecular Formula | C₁₅H₁₃NO | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| IUPAC Name | (E)-2,3-diphenylprop-2-enamide | [1] |
| SMILES | C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)N | [1] |
| InChI | InChI=1S/C15H13NO/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H2,16,17)/b14-11+ | [1] |
| Melting Point | 127°C | [2] |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Benzene Ring 1 C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- C_alpha [label=""];
// Double Bond and Amide Group C_alpha [pos="1.74,1!", label="C"]; C_beta [pos="2.61,0.5!", label="C"]; C_alpha -- C_beta [style=double]; C_beta -- C_carbonyl [label=""]; C_carbonyl [pos="3.48,1!", label="C"]; O [pos="3.48,1.8!", label="O"]; N [pos="4.35,0.5!", label="NH₂"]; C_carbonyl -- O [style=double]; C_carbonyl -- N;
// Benzene Ring 2 C7 [pos="1.74,2!", label="C"]; C8 [pos="0.87,2.5!", label="C"]; C9 [pos="0.87,3.5!", label="C"]; C10 [pos="1.74,4!", label="C"]; C11 [pos="2.61,3.5!", label="C"]; C12 [pos="2.61,2.5!", label="C"]; C_alpha -- C7; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7;
// Annotations label_alpha [pos="2.1,0.8!", label="α"]; label_beta [pos="2.9,0.3!", label="β"]; }
Figure 1: Chemical structure of α-Phenyl-trans-cinnamamide.
Synthesis of α-Phenyl-trans-cinnamamide: A Two-Step Approach
The synthesis of α-Phenyl-trans-cinnamamide can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, α-phenylcinnamic acid, via the Perkin reaction. The subsequent step is the amidation of the carboxylic acid. This approach allows for the modular synthesis of various cinnamamide derivatives.
Figure 2: Two-step synthesis workflow for α-Phenyl-trans-cinnamamide.
Step 1: Synthesis of α-Phenylcinnamic Acid via Perkin Reaction
The Perkin reaction is a classic organic reaction that condenses an aromatic aldehyde with a carboxylic acid anhydride in the presence of a weak base to form an α,β-unsaturated carboxylic acid.[3][4] In this case, benzaldehyde and phenylacetic acid are reacted to yield α-phenylcinnamic acid.[3] The use of triethylamine as the base and acetic anhydride is a well-established and efficient method.[3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine freshly distilled benzaldehyde (1.0 eq), phenylacetic acid (1.0 eq), triethylamine (1.0 eq), and acetic anhydride (2.0 eq).
-
Reflux: Heat the reaction mixture to a gentle reflux for 5 hours. The causality behind refluxing is to provide the necessary activation energy for the condensation reaction to proceed to completion.
-
Work-up and Isolation: After cooling, the reaction mixture is subjected to steam distillation to remove any unreacted benzaldehyde. The remaining residue contains the desired α-phenylcinnamic acid.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield pure α-phenylcinnamic acid.[3]
Step 2: Amidation of α-Phenylcinnamic Acid
The conversion of the synthesized α-phenylcinnamic acid to its corresponding amide, α-Phenyl-trans-cinnamamide, is a standard procedure in organic synthesis. A common and effective method involves the formation of an acyl chloride intermediate, which is then reacted with ammonia.
Experimental Protocol:
-
Acyl Chloride Formation: In a fume hood, dissolve the dry α-phenylcinnamic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane. Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the evolution of gas ceases, indicating the formation of α-phenylcinnamoyl chloride. The choice of thionyl chloride is due to its high reactivity and the formation of gaseous byproducts (SO₂ and HCl) which are easily removed.
-
Amidation: In a separate flask, prepare a solution of concentrated aqueous ammonia. Cool this solution in an ice bath.
-
Reaction: Slowly add the α-phenylcinnamoyl chloride solution to the cold ammonia solution with vigorous stirring. The formation of a precipitate indicates the product, α-Phenyl-trans-cinnamamide. The use of excess ammonia neutralizes the HCl generated and drives the reaction to completion.
-
Isolation and Purification: The solid product is collected by filtration, washed with cold water to remove any ammonium salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent to obtain pure α-Phenyl-trans-cinnamamide.
Potential Biological Activities and Therapeutic Applications
While specific biological data for α-Phenyl-trans-cinnamamide is not extensively documented in publicly available literature, the broader class of cinnamamide derivatives has attracted significant attention in drug discovery due to their diverse pharmacological profiles. The structural features of α-Phenyl-trans-cinnamamide, including the α,β-unsaturated amide moiety and the two phenyl rings, suggest that it may exhibit a range of biological activities.
Table 2: Reported Biological Activities of Cinnamamide Derivatives
| Biological Activity | Description | Key Structural Features | Reference |
| Anticonvulsant | Cinnamamide derivatives have been shown to possess activity against seizures. The substitution pattern on the phenyl rings can influence the potency. | α,β-unsaturated amide, substituted phenyl rings | [5] |
| Nrf2 Activation | Certain N-phenyl cinnamamides can activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. | α,β-unsaturated carbonyl system | [6] |
| Anti-inflammatory | Cinnamamides have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators. | Cinnamoyl moiety | [4] |
| Antitumor | Various N-substituted cinnamamide derivatives have demonstrated cytotoxic activity against different cancer cell lines. | Varied substitutions on the amide and phenyl rings | [7][8] |
| α-Glucosidase Inhibition | Some cinnamamide derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential for diabetes management. | Cinnamoyl scaffold | [9] |
| Antimicrobial | The cinnamoyl group is a known pharmacophore that can contribute to antimicrobial activity against a range of pathogens. | Cinnamic acid backbone | [10] |
The presence of the α-phenyl group in α-Phenyl-trans-cinnamamide introduces additional lipophilicity and steric bulk compared to unsubstituted cinnamamide, which could significantly modulate its interaction with biological targets. This structural modification provides a strong rationale for its synthesis and subsequent biological evaluation to explore its potential as a lead compound in various therapeutic areas, particularly in neuropharmacology and oncology.
Conclusion and Future Directions
α-Phenyl-trans-cinnamamide is a readily accessible molecule with a well-defined chemical structure. The synthetic pathway outlined in this guide, employing the Perkin reaction followed by amidation, offers a reliable and scalable method for its preparation. While direct biological data is limited, the established pharmacological activities of the cinnamamide class of compounds provide a compelling basis for the investigation of α-Phenyl-trans-cinnamamide as a novel therapeutic agent. Future research should focus on the in-depth biological evaluation of this compound to elucidate its specific pharmacological profile and to determine its potential for further development in medicinal chemistry and drug discovery.
References
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PubChem. alpha-Phenyl-trans-cinnamamide. National Center for Biotechnology Information. [Link]
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Balsamo, A., et al. (1977). Structure-activity Relationship in Cinnamamides. 2. Synthesis and Pharmacological Evaluation of Some (E)- And (Z)-N-alkyl-alpha, Beta-Dimethylcinnamamides Substituted on the Phenyl Group. Journal of Medicinal Chemistry, 20(1), 48-53. [Link]
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ACS Publications. (1977). Structure-activity relation in cinnamamides. 2. Synthesis and pharmacological evaluation of some (E)- and (Z)-N-alkyl-.alpha.,.beta.-dimethylcinnamamides substituted on the phenyl group. Journal of Medicinal Chemistry. [Link]
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MDPI. (2020). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. [Link]
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Organic Syntheses. α-PHENYLCINNAMIC ACID. [Link]
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PubMed. (2021). Design and biological evaluation of cinnamic and phenylpropionic amide derivatives as novel dual inhibitors of HIV-1 protease and reverse transcriptase. European Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2022). Synthesis and Biological Evaluation of Flavonoid‐Cinnamic Acid Amide Hybrids with Distinct Activity against Neurodegeneration in Vitro and in Vivo. [Link]
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ResearchGate. (2020). Design of N-phenyl cinnamamide derivatives (1a–i) to confirm electronic... [Link]
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ResearchGate. (2015). (PDF) Synthesis and Biological Evaluation of N-(4-phenylthiazol-2-yl) Cinnamamide Derivatives as Novel Potential Anti-tumor Agents. [Link]
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Sains Malaysiana. (2019). Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. [Link]
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